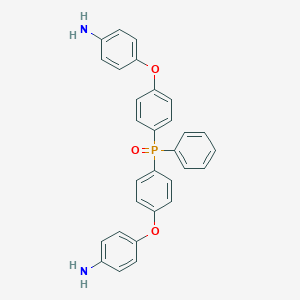
Bappo
Vue d'ensemble
Description
“Bappo” appears to refer to two different entities based on the search results. One is a character or term used in online gaming and video content . The other is a business software development platform aimed at helping non-technical, time-poor individuals create apps for their businesses .
Synthesis Analysis
“Bappo” also refers to a chemical compound, Bis(4-aminophenoxy)phenyl phosphine oxide (BAPPO), which has been synthesized based on phenyl phosphonic dichloride and 4-nitrophenol .
Molecular Structure Analysis
The molecular formula of BAPPO is C30H25N2O3P, and it has a molar mass of 492.5 .
Chemical Reactions Analysis
BAPPO has been used in the synthesis of phosphorus-containing polyurethane elastomers (PPUEs). The reaction of BAPPO with maleic anhydride allowed the bismaleimide to be prepared in good yields by a chemical cyclodehydration process .
Physical And Chemical Properties Analysis
BAPPO is a solid substance, commonly appearing as white crystals. It has good water solubility and can be quickly dissolved in water .
Applications De Recherche Scientifique
1. Flame-Retardant Polyurethane Resin
- Research by Çelebi et al. (2004) focused on synthesizing a flame-retardant water-dispersed polyurethane resin. They incorporated phosphonate groups into the polyurethane structure, using a phosphorus-containing compound, bis(4-amino phenyl)-phenyl phosphine oxide (BAPPO).
2. Thermal Properties of Epoxy Resins
- A study by Xiong et al. (2014) investigated the use of BAPP, an aromatic diamine, as a curing agent for epoxy resin. They found that BAPP contributes to the network structure of thermoset, influencing its curing behavior and thermal properties.
3. Photopolymerization in Dental Adhesives
- Ikemura and Endo (2010) conducted a review on radical photopolymerization initiators, such as BAPO derivatives, used in light-curing dental adhesives and resin composites. They compared these with other systems like CQ/amine, finding no significant difference in degree of conversion.
4. Adhesive and Thermal Behavior of Polyimides
- Research by Lee et al. (1995) on phosphorus-containing thermoplastic polyimides synthesized from bis(m-aminophenoxy) triphenylphosphine oxide (m-BAPPO) revealed these polyimides are thermally stable and show good adhesion properties.
5. Atomic Force Microscopy for Carbon Fiber-Epoxy Characterization
- Zheng et al. (2018) explored the interfacial interaction of carbon fiber/epoxy composites using Atomic Force Microscopy. They found that BAPPO-modified carbon fiber showed a larger adhesion force due to chemical bonding.
Orientations Futures
Propriétés
IUPAC Name |
4-[4-[[4-(4-aminophenoxy)phenyl]-phenylphosphoryl]phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N2O3P/c31-22-6-10-24(11-7-22)34-26-14-18-29(19-15-26)36(33,28-4-2-1-3-5-28)30-20-16-27(17-21-30)35-25-12-8-23(32)9-13-25/h1-21H,31-32H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVYPLHSYOPLFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)OC3=CC=C(C=C3)N)C4=CC=C(C=C4)OC5=CC=C(C=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



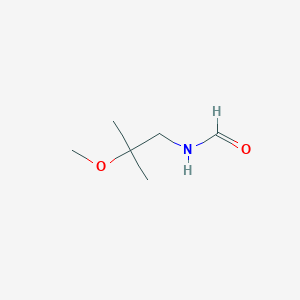
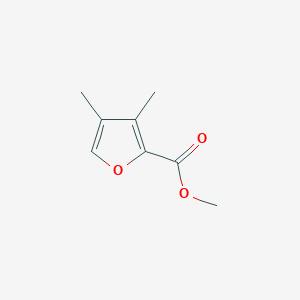




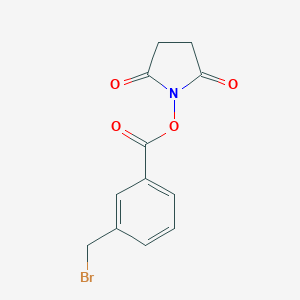

![6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B173943.png)
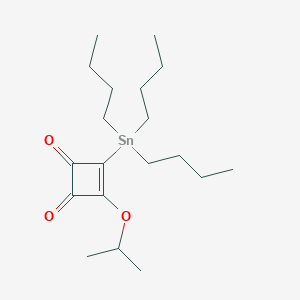
![(2R,3R,4S,5R)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B173948.png)


